
2',6'-Difluoroacetanilide
Overview
Description
2’,6’-Difluoroacetanilide is a chemical compound that belongs to the class of anilides. It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions on the benzene ring, and an acetamide group attached to the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Difluoroacetanilide can be synthesized through the acylation of 2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of 2’,6’-Difluoroacetanilide often involves the following steps:
Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes partial fluorine exchange to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Selective Reduction: The mixture is selectively reduced to convert 2,3-difluorochlorobenzene into ortho-difluorobenzene.
Amination: The resulting 2,6-difluorochlorobenzene is aminated to produce 2,6-difluoroaniline.
Acylation: Finally, 2,6-difluoroaniline is acylated with acetic anhydride to yield 2’,6’-Difluoroacetanilide
Chemical Reactions Analysis
Types of Reactions
2’,6’-Difluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted anilides.
Reduction: The major product is 2,6-difluoroaniline.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 2',6'-difluoroacetanilide exhibits significant antimicrobial properties. For instance, derivatives synthesized from this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that compounds derived from this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli .
Analgesic Properties
Similar to other acetanilide derivatives, this compound has been investigated for its analgesic effects. Its structural modifications have been linked to enhanced pain relief properties, making it a candidate for further development in pain management therapies .
Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of this compound to evaluate their analgesic and anti-inflammatory activities. The results indicated that certain derivatives had improved efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science
Polymer Applications
this compound has been utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit superior resistance to thermal degradation compared to their non-fluorinated counterparts .
Property | This compound Polymer | Non-Fluorinated Polymer |
---|---|---|
Thermal Stability | High | Moderate |
Mechanical Strength | Enhanced | Standard |
Chemical Resistance | Excellent | Moderate |
Environmental Studies
Fluorinated Compounds as Environmental Contaminants
The increasing use of fluorinated compounds like this compound raises concerns regarding their environmental impact. Studies have documented the persistence of such compounds in ecosystems, highlighting the need for effective remediation strategies .
Biodegradation Studies
Research into the biodegradation of this compound has revealed insights into its environmental fate. Certain microbial strains have shown the capability to metabolize this compound, suggesting potential bioremediation applications .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Nitration followed by Reduction: This method involves nitrating acetanilide derivatives and subsequently reducing the nitro groups to amines.
- Fluorination Reactions: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) allows for selective fluorination at the 2' and 6' positions.
Mechanism of Action
The mechanism of action of 2’,6’-Difluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of 2’,6’-Difluoroacetanilide.
2,4-Difluoroacetanilide: Similar structure but with fluorine atoms at different positions.
Acetanilide: Lacks fluorine atoms, making it less reactive and less potent in certain applications
Uniqueness
2’,6’-Difluoroacetanilide is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which significantly alter its chemical and biological properties. These fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .
Biological Activity
2',6'-Difluoroacetanilide is a fluorinated derivative of acetanilide, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 2' and 6' positions of the acetanilide structure. This modification can significantly influence its pharmacological properties, including lipophilicity, metabolic stability, and interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The introduction of fluorine atoms often enhances the compound's interaction with biological systems, potentially leading to improved efficacy compared to non-fluorinated analogs.
1. Analgesic Activity
Research indicates that fluorinated acetanilides exhibit enhanced analgesic properties. A study comparing various fluorinated derivatives found that this compound displayed significant analgesic activity in animal models, suggesting a mechanism similar to that of paracetamol but with potentially reduced hepatotoxicity due to altered metabolic pathways .
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Table 1 summarizes the antimicrobial activity observed in various studies:
Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | Bacillus subtilis | 20 |
Streptococcus haemolyticus | 18 | |
Pseudomonas aeruginosa | 22 | |
Klebsiella pneumoniae | 19 |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific molecular targets. The presence of fluorine atoms can enhance binding affinity to targets involved in pain signaling and inflammation pathways. For example, studies suggest that fluorinated acetanilides may interact with cyclooxygenase (COX) enzymes, inhibiting prostaglandin synthesis and thereby reducing pain and inflammation .
Case Study 1: Analgesic Efficacy
A comparative study evaluated the analgesic effects of several acetanilide derivatives, including this compound. The study utilized a phenylquinone-induced writhing test in mice to assess pain relief. Results indicated that the difluoro derivative provided significant pain relief at lower doses compared to its non-fluorinated counterparts .
Case Study 2: Antimicrobial Evaluation
In another study, researchers assessed the antimicrobial efficacy of various fluorinated compounds against clinical isolates of bacteria. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',6'-Difluoroacetanilide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves acetylation of 2,6-difluoroaniline with acetyl chloride or acetic anhydride under controlled conditions. Evidence from fluorinated acetanilide derivatives (e.g., 2',4'-Difluoroacetanilide) suggests yields are maximized at temperatures between 0–5°C in anhydrous dichloromethane with triethylamine as a base . Kinetic studies recommend stoichiometric ratios of 1:1.2 (aniline to acetylating agent) to minimize side products like diacetylated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹⁹F/¹³C) is critical for structural confirmation. For this compound, expect distinct fluorine coupling patterns (e.g., doublet-of-doublets for aromatic F atoms) in ¹⁹F NMR . Purity can be assessed via HPLC using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm, as validated for structurally similar fluorinated acetanilides .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Stability studies on fluorinated acetanilides indicate sensitivity to light and humidity. Store under inert gas (argon) at –20°C in amber glass vials. Accelerated degradation tests (40°C/75% RH for 14 days) show <2% decomposition under these conditions .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect of fluorine substituents deactivates the aromatic ring, making direct electrophilic substitution challenging. However, computational studies (DFT) predict enhanced reactivity in Pd-catalyzed C–H activation at the para position due to lowered activation barriers . Experimental validation using Suzuki-Miyaura coupling with aryl boronic acids shows moderate yields (45–60%) under microwave-assisted conditions .
Q. What role does this compound play in the development of kinase inhibitors, and how can its bioactivity be optimized?
- Methodological Answer : The compound serves as a scaffold for ATP-competitive kinase inhibitors due to its ability to form hydrogen bonds with kinase hinge regions. Structure-activity relationship (SAR) studies suggest substituting the acetamide group with sulfonamide or urea moieties improves binding affinity (e.g., IC₅₀ values reduced from 120 nM to 28 nM in JAK2 inhibition) . Metabolic stability assays in human liver microsomes recommend methyl or trifluoromethyl groups at the 4-position to reduce CYP450-mediated oxidation .
Q. How can contradictory spectral data for this compound derivatives be resolved in multi-step syntheses?
- Methodological Answer : Contradictions often arise from residual solvents or regioisomeric byproducts. Use tandem MS/MS fragmentation patterns to distinguish isomers (e.g., m/z 171 for deacetylated 2',6'-difluoroaniline vs. m/z 185 for 3',5'-isomers) . For ambiguous NMR signals, 2D NOESY or HSQC experiments clarify spatial correlations between fluorine and adjacent protons .
Q. Methodological Tables
Table 1. Comparative Analytical Data for this compound and Analogues
Property | This compound | 2',4'-Difluoroacetanilide | Reference |
---|---|---|---|
Melting Point (°C) | 75–77 | 151–153 | |
HPLC Retention Time (min) | 8.2 | 6.7 | |
¹⁹F NMR (ppm) | –112.5 (d, J=8.4 Hz) | –108.9 (d, J=9.1 Hz) |
Table 2. Synthetic Optimization for Pd-Catalyzed Coupling
Condition | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Conventional Heating | 45 | 92 | |
Microwave Assistance | 60 | 95 | |
Solvent: DMF vs. THF | 52 vs. 38 | 90 vs. 88 |
Properties
IUPAC Name |
N-(2,6-difluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSDKCDEQVQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192253 | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-29-5 | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3896-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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